molecular formula C5HCl2N4- B14881616 4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide

4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide

Cat. No.: B14881616
M. Wt: 187.99 g/mol
InChI Key: RNNUOFSJWPIKDY-UHFFFAOYSA-N
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Description

4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve the use of solvents such as DMF, ethanol, or acetonitrile, and catalysts like acids, bases, or transition metals .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Properties

Molecular Formula

C5HCl2N4-

Molecular Weight

187.99 g/mol

IUPAC Name

4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide

InChI

InChI=1S/C5HCl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h(H,8,9,10,11)/q-1

InChI Key

RNNUOFSJWPIKDY-UHFFFAOYSA-N

Canonical SMILES

[C-]1=C2C(=NN1)N=C(N=C2Cl)Cl

Origin of Product

United States

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